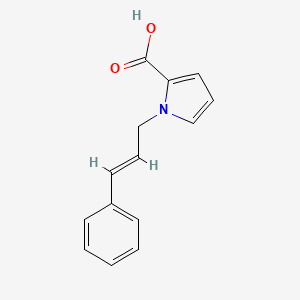

1-Cinnamyl-1H-pyrrole-2-carboxylic acid

CAS No.: 1563833-43-1

Cat. No.: VC3153614

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1563833-43-1 |

|---|---|

| Molecular Formula | C14H13NO2 |

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | 1-[(E)-3-phenylprop-2-enyl]pyrrole-2-carboxylic acid |

| Standard InChI | InChI=1S/C14H13NO2/c16-14(17)13-9-5-11-15(13)10-4-8-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,16,17)/b8-4+ |

| Standard InChI Key | COJGJXNLTLFRNJ-XBXARRHUSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/CN2C=CC=C2C(=O)O |

| SMILES | C1=CC=C(C=C1)C=CCN2C=CC=C2C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C=CCN2C=CC=C2C(=O)O |

Introduction

Chemical Identity and Basic Properties

1-Cinnamyl-1H-pyrrole-2-carboxylic acid (CAS No. 1563833-43-1) is characterized by a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol. Structurally, the compound features a cinnamyl group attached to the nitrogen atom of the pyrrole ring with a carboxylic acid functionality at the 2-position. This configuration creates a molecule with multiple reactive sites and potential for further chemical transformations. The compound represents an important category of N-substituted pyrrole derivatives that have shown promise in various research applications.

Table 1 summarizes the key identifying information and basic properties of 1-Cinnamyl-1H-pyrrole-2-carboxylic acid:

| Property | Value |

|---|---|

| CAS Number | 1563833-43-1 |

| Molecular Formula | C14H13NO2 |

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | 1-Cinnamyl-1H-pyrrole-2-carboxylic acid |

| Structural Features | Pyrrole ring with N-cinnamyl substitution and 2-position carboxylic acid |

Structural Characteristics and Chemical Features

The structure of 1-Cinnamyl-1H-pyrrole-2-carboxylic acid combines several important chemical motifs that contribute to its potential utility. The pyrrole core provides an electron-rich heterocyclic system with established importance in medicinal chemistry. The carboxylic acid functionality at the 2-position offers a handle for further derivatization and potential hydrogen bonding interactions with biological targets. Meanwhile, the cinnamyl group introduces a conformationally flexible aromatic extension with an unsaturated linker that may participate in π-π stacking interactions or serve as a Michael acceptor in certain chemical contexts.

Synthesis Methods

Traditional Synthetic Approaches

The synthesis of 1-Cinnamyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of pyrrole derivatives with cinnamyl precursors. Based on synthetic strategies commonly employed for similar N-substituted pyrroles, several approaches can be considered:

-

Direct N-alkylation of pyrrole-2-carboxylic acid using cinnamyl halides (particularly cinnamyl bromide or chloride) in the presence of suitable bases such as potassium carbonate, sodium hydride, or potassium hydroxide. This approach typically requires careful control of reaction conditions to minimize competitive C-alkylation.

-

Phase-transfer catalyzed alkylation reactions, which can improve selectivity toward N-alkylation by employing quaternary ammonium salts as catalysts.

-

Mitsunobu reaction between pyrrole-2-carboxylic acid and cinnamyl alcohol, utilizing reagents such as triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Modern Synthetic Strategies

Contemporary approaches to synthesizing 1-Cinnamyl-1H-pyrrole-2-carboxylic acid may incorporate advanced methodologies that offer improved yields, selectivity, or environmental sustainability:

-

Palladium-catalyzed cross-coupling reactions, which might involve the reaction of N-unsubstituted pyrrole-2-carboxylic acid with allylic acetates or carbonates under palladium catalysis.

-

Copper-catalyzed N-arylation approaches adapted for allylic systems, potentially providing a route to the target compound under milder conditions.

-

Microwave-assisted synthesis, which can significantly reduce reaction times and sometimes improve yields for N-alkylation reactions of heterocycles.

Table 2 presents potential synthetic routes to 1-Cinnamyl-1H-pyrrole-2-carboxylic acid with their respective conditions and considerations:

| Synthetic Approach | Key Reagents | Conditions | Considerations |

|---|---|---|---|

| Direct N-alkylation | Pyrrole-2-carboxylic acid, Cinnamyl bromide, K2CO3 | DMF, 60-80°C, 6-12h | Potential for competitive C-alkylation |

| Phase-transfer catalysis | Pyrrole-2-carboxylic acid, Cinnamyl chloride, TBAB, NaOH | DCM/H2O, rt to 40°C, 8-24h | Improved N-selectivity |

| Mitsunobu reaction | Pyrrole-2-carboxylic acid, Cinnamyl alcohol, PPh3, DEAD | THF, rt to 50°C, 8-24h | Avoids strong bases, good N-selectivity |

| Palladium-catalyzed | Pyrrole-2-carboxylic acid, Cinnamyl acetate, Pd(OAc)2, Ligand | Toluene, 80-110°C, 6-24h | Potentially milder conditions |

Purification and Characterization

Following synthesis, purification of 1-Cinnamyl-1H-pyrrole-2-carboxylic acid typically involves:

-

Column chromatography using silica gel with appropriate solvent systems (e.g., mixtures of ethyl acetate/hexanes or dichloromethane/methanol).

-

Recrystallization from suitable solvent combinations, potentially including ethanol/water, ethyl acetate/hexanes, or acetone/petroleum ether.

-

Characterization through spectroscopic methods including NMR (1H and 13C), IR spectroscopy, mass spectrometry, and potentially X-ray crystallography for definitive structural confirmation.

Physical and Chemical Properties

Physical Characteristics

While specific experimental data for 1-Cinnamyl-1H-pyrrole-2-carboxylic acid is limited in the available literature, its physical properties can be reasonably predicted based on structural features and comparison with similar compounds:

-

Physical state: Expected to be a crystalline solid at ambient temperature

-

Appearance: Likely white to off-white crystalline powder

-

Solubility: Anticipated to show good solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethylsulfoxide; limited solubility in water; moderate solubility in less polar solvents such as dichloromethane and chloroform

-

Melting point: Predicted to be in the range of 130-170°C based on structural analogs

Spectroscopic Properties

Spectroscopic characterization is essential for confirming the structure and purity of 1-Cinnamyl-1H-pyrrole-2-carboxylic acid. Table 3 outlines the expected spectroscopic features:

| Spectroscopic Method | Expected Key Features |

|---|---|

| 1H-NMR | Pyrrole ring protons (δ 6.0-7.0 ppm) Cinnamyl vinyl protons (δ 6.2-6.8 ppm) Phenyl protons (δ 7.2-7.5 ppm) Carboxylic acid proton (δ 10-13 ppm) Methylene protons (δ 4.8-5.2 ppm) |

| 13C-NMR | Carboxylic acid carbon (δ 160-170 ppm) Pyrrole ring carbons (δ 110-130 ppm) Phenyl ring carbons (δ 125-140 ppm) Vinyl carbons (δ 120-135 ppm) Methylene carbon (δ 45-55 ppm) |

| IR | O-H stretching (3000-3500 cm-1) C=O stretching (1680-1720 cm-1) C=C stretching (1620-1650 cm-1) Aromatic C=C stretching (1450-1600 cm-1) |

| Mass Spectrometry | Molecular ion peak at m/z 227 Fragment ions corresponding to loss of -COOH (m/z 182) Cinnamyl fragment (m/z 117) |

Chemical Reactivity

The reactivity of 1-Cinnamyl-1H-pyrrole-2-carboxylic acid is influenced by its three main structural components, each offering distinct reaction pathways:

-

Carboxylic acid functionality:

-

Esterification with alcohols under acid catalysis or using coupling reagents

-

Amide formation with amines using coupling agents (e.g., DCC, EDC/HOBt)

-

Reduction to alcohols or aldehydes using appropriate reducing agents

-

Salt formation with bases

-

-

Pyrrole ring system:

-

Electrophilic aromatic substitution preferentially at positions 3 and 5

-

Metallation (particularly at C-5) followed by functionalization

-

Participation in cycloaddition reactions

-

-

Cinnamyl group:

-

Addition reactions at the carbon-carbon double bond (e.g., epoxidation, hydrogenation, halogenation)

-

Diels-Alder reactions as a dienophile

-

Oxidative cleavage of the double bond

-

Applications in Research and Development

Synthetic Utility

As a functionalized building block, 1-Cinnamyl-1H-pyrrole-2-carboxylic acid can serve as a valuable intermediate in organic synthesis:

-

The carboxylic acid group provides a versatile handle for constructing diverse derivatives through esterification, amidation, or reduction reactions.

-

The cinnamyl group introduces unsaturation that can be exploited for further functionalization or cycloaddition reactions.

-

The pyrrole core can participate in various transformations including metallation/functionalization and electrophilic substitution.

Table 4 outlines potential synthetic applications:

| Type of Transformation | Potential Products | Applications |

|---|---|---|

| Esterification | 1-Cinnamyl-1H-pyrrole-2-carboxylate esters | Prodrugs, liquid crystalline materials |

| Amidation | 1-Cinnamyl-1H-pyrrole-2-carboxamides | Pharmacophores, supramolecular building blocks |

| Reduction | 1-Cinnamyl-1H-pyrrole-2-methanol | Chiral ligands, precursors to advanced materials |

| Cinnamyl group modification | Epoxides, diols, saturated derivatives | Diverse chemical libraries for screening |

| Pyrrole functionalization | C3, C4, C5 substituted derivatives | Structure-activity relationship studies |

Materials Science Considerations

The structural features of 1-Cinnamyl-1H-pyrrole-2-carboxylic acid suggest potential applications in materials science:

-

The planar pyrrole ring and cinnamyl group could contribute to π-stacking interactions important in supramolecular chemistry and crystal engineering.

-

The carboxylic acid functionality provides a site for metal coordination, potentially useful in metal-organic frameworks (MOFs) or coordination polymers.

-

The cinnamyl group introduces potential for photoreactivity, which may be exploited in photo-responsive materials or photopolymerization applications.

Analytical Methods and Characterization

Chromatographic Analysis

Several chromatographic techniques are suitable for analyzing 1-Cinnamyl-1H-pyrrole-2-carboxylic acid:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase HPLC using C18 columns

-

Mobile phases typically including mixtures of water and acetonitrile or methanol, potentially with acid modifiers

-

UV detection at wavelengths corresponding to the chromophores present (typically 254-280 nm)

-

-

Thin-Layer Chromatography (TLC):

-

Silica gel plates with solvent systems such as ethyl acetate/hexanes or dichloromethane/methanol

-

Visualization using UV light and/or staining reagents such as phosphomolybdic acid, vanillin, or potassium permanganate

-

-

Gas Chromatography (GC):

-

May require derivatization of the carboxylic acid group (e.g., silylation or methylation)

-

Suitable for analysis of high-purity samples and reaction monitoring

-

Structural Confirmation Techniques

Definitive structural confirmation of 1-Cinnamyl-1H-pyrrole-2-carboxylic acid typically requires a combination of techniques:

-

Two-dimensional NMR spectroscopy:

-

COSY (Correlation Spectroscopy) for identifying coupled protons

-

HSQC (Heteronuclear Single Quantum Coherence) for carbon-proton correlations

-

HMBC (Heteronuclear Multiple Bond Correlation) for identifying long-range connections

-

-

X-ray crystallography:

-

Provides definitive three-dimensional structure

-

Confirms connectivity and stereochemistry

-

Reveals packing arrangements and intermolecular interactions in the solid state

-

-

High-resolution mass spectrometry:

-

Confirms molecular formula through accurate mass measurement

-

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization methods

-

Structure-Activity Relationships and Functionalization

Structure-Activity Relationship Considerations

The potential biological activity of 1-Cinnamyl-1H-pyrrole-2-carboxylic acid can be analyzed through structure-activity relationship (SAR) principles:

-

The pyrrole ring provides a relatively electron-rich aromatic system that can engage in π-stacking interactions with aromatic amino acid residues in proteins.

-

The carboxylic acid group can form hydrogen bonds with polar residues or participate in salt bridges with basic amino acids, potentially contributing to binding affinity and selectivity.

-

The cinnamyl group introduces:

-

Additional aromaticity through the phenyl ring

-

A flexible linker that may allow the molecule to adapt to binding site geometries

-

A potential Michael acceptor site that could interact with nucleophilic residues

-

| Modification Site | Reaction Type | Expected Effect on Properties |

|---|---|---|

| Carboxylic acid | Esterification | Increased lipophilicity, modified hydrogen bonding |

| Carboxylic acid | Amidation | Enhanced hydrogen bonding, potential for additional interactions |

| Pyrrole C3/C4/C5 | Electrophilic substitution | Modified electronic properties, additional interaction sites |

| Cinnamyl double bond | Hydrogenation | Increased flexibility, reduced potential for Michael addition |

| Cinnamyl double bond | Epoxidation | Introduction of polar group, potential for nucleophilic opening |

| Phenyl ring | Substitution | Modified electronic/steric properties, additional interaction sites |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume